![molecular formula C16H15N3O2 B299708 N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B299708.png)

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide, also known as FK866 or APO866, is a small molecule inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first discovered in 2004 as a potent anti-tumor agent that selectively kills cancer cells by inducing apoptosis. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

作用机制

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD biosynthesis pathway. NAD is an essential coenzyme that plays a critical role in cellular metabolism, DNA repair, and gene expression. By inhibiting NAMPT, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide depletes intracellular NAD levels, which leads to the activation of the AMP-activated protein kinase (AMPK) pathway and the induction of apoptosis in cancer cells. In immune cells, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide reduces the activity of the NAD-dependent enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. This leads to the suppression of the immune response and the prevention of autoimmune diseases. In neurons, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide protects against oxidative stress and inflammation by activating the NAD-dependent enzyme sirtuin 1 (SIRT1), which regulates gene expression and cellular metabolism.

Biochemical and Physiological Effects:

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide has been shown to have a number of biochemical and physiological effects, including the depletion of intracellular NAD levels, the activation of the AMPK pathway, the induction of apoptosis in cancer cells, the suppression of the immune response, and the protection of neurons from oxidative stress and inflammation. These effects are mediated by the inhibition of NAMPT and the subsequent depletion of NAD levels.

实验室实验的优点和局限性

One of the main advantages of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide for lab experiments is its potency and selectivity for NAMPT inhibition. This allows for precise control over the levels of intracellular NAD and the downstream effects on cellular metabolism and gene expression. However, one limitation of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide is its potential toxicity and off-target effects, which can vary depending on the cell type and experimental conditions. Therefore, careful dose-response and toxicity studies are necessary to ensure the safety and efficacy of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide in lab experiments.

未来方向

There are several future directions for research on N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide, including the development of more potent and selective NAMPT inhibitors, the identification of biomarkers for patient selection and monitoring, and the combination of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide with other therapies for synergistic effects. In cancer, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer. In autoimmune disorders and neurodegenerative diseases, more research is needed to elucidate the mechanisms of action and to identify the optimal dosing and treatment regimens. Overall, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide represents a promising therapeutic agent with broad potential applications in various diseases.

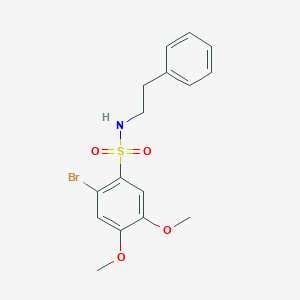

合成方法

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide is synthesized from 4-(2-Aminoethyl)benzenesulfonyl chloride and 3-cyanopyridine-4-carboxylic acid. The reaction involves the formation of an amide bond between the sulfonyl chloride and the pyridine ring, followed by the addition of the amino group to the phenyl ring. The final product is purified by column chromatography and characterized by spectroscopic techniques.

科学研究应用

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in cancer, autoimmune disorders, and neurodegenerative diseases. In cancer, it has been shown to selectively kill cancer cells by inhibiting the NAD biosynthesis pathway, which is essential for cell survival and proliferation. In autoimmune disorders, it has been shown to reduce the activity of immune cells by depleting NAD levels, thereby suppressing the immune response. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.

属性

产品名称 |

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]nicotinamide |

|---|---|

分子式 |

C16H15N3O2 |

分子量 |

281.31 g/mol |

IUPAC 名称 |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C16H15N3O2/c20-15-4-2-10-19(15)14-7-5-13(6-8-14)18-16(21)12-3-1-9-17-11-12/h1,3,5-9,11H,2,4,10H2,(H,18,21) |

InChI 键 |

BEXBXSSOGYYMRJ-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |

规范 SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)

![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)

![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)